molecular formula C4H4O2S B3050572 Thiophene, 1,1-dioxide CAS No. 27092-46-2

Thiophene, 1,1-dioxide

Cat. No. B3050572
CAS RN: 27092-46-2
M. Wt: 116.14 g/mol
InChI Key: UMHFSEWKWORSLP-UHFFFAOYSA-N
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Description

Thiophene 1,1-dioxide is a non-aromatic heterocyclic compound . It has a molecular formula of C4H4O2S and an average mass of 116.138 Da . It is also known by other names such as 1,1-Dioxyde de thiophène, Thiophen-1,1-dioxid, and 1,1-dioxothiophene .


Synthesis Analysis

Thiophene 1,1-dioxides are most commonly prepared by oxidation of thiophenes . The main approach to the synthesis of thiophene 1,1-dioxides involves oxidation of the corresponding thiophenes with both standard oxidants and recently discovered strong oxidants .


Molecular Structure Analysis

The results from X-ray diffraction investigations of compounds containing thiophene 1,1-dioxide fragments are reviewed and analyzed . Data on the structure of S-oxide derivatives of 2,3- and 2,5-dihydrothiophenes are discussed .


Chemical Reactions Analysis

The reaction mechanisms and kinetics of thiophene oxidation reactions initiated by hydroperoxyl radical, and decomposition of the related intermediates and complexes, have been considered . In this complex oxidation reaction, about 12 different products are obtained, including important isomers such as thiophene-epoxide, thiophene-ol, thiophene-oxide, oxathiane, and thiophenone .


Physical And Chemical Properties Analysis

Thiophene 1,1-dioxide has a molecular formula of C4H4O2S and an average mass of 116.138 Da . More detailed physical and chemical properties could not be found in the search results.

Scientific Research Applications

Optoelectronic Properties

Thiophene 1,1-dioxides have been synthesized and utilized for tuning optoelectronic properties. Specific focus has been on electron-withdrawing groups to facilitate the reduction of these sulfone heterocycles, leading to significant shifts in their properties (Tsai et al., 2013).

Chemistry and Syntheses

The chemistry of thiophene 1,1-dioxides involves advances in the synthesis and applications of congested thiophene 1,1-dioxides, with an emphasis on their synthetic applications (Nakayama, 2000).

Building Blocks in Organic Synthesis

Thiophene 1,1-dioxides serve as unique building blocks in modern organic synthesis and materials chemistry, focusing on their synthesis, reactivity features, and key chemical transformations (Moiseev, Balenkova, & Nenajdenko, 2006).

Diels–Alder Reactions

They are found to be very active in Diels–Alder reactions with 1,3-dienes, leading to the formation of derivatives of tetrahydrobenzothiophene-1,1-dioxides in high yields (Nenajdenko, Moiseev, & Balenkova, 2005).

Photocatalytic Applications

Electron-poor thiophene 1,1-dioxides have been synthesized and characterized for their application as electron relays in photocatalytic hydrogen generation, showing potential to boost efficiency (Tsai et al., 2015).

Molecular Structure Analysis

X-ray diffraction investigations have reviewed the molecular structure of compounds containing thiophene 1,1-dioxide and thiophene 1-monoxide fragments (Lukevics et al., 2002).

Nonlinear Optical Properties

Thiophene 1,1-dioxides compounds have been studied for their high second-order polarizabilities and thermal and photo stability, making them suitable for electrooptical devices (Jiang, Liu, & Huang, 2000).

Chemical Reactions

Substituted thiophene-1,1-dioxides are stable and react with various reagents and reducing agents, leading to diverse chemical transformations (Melles, 2010).

Safety And Hazards

Thiophene 1,1-dioxide is considered hazardous . It is highly flammable and harmful if swallowed . It causes serious eye irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

Future Directions

The chemistry of thiophene 1,1-dioxides has grown into an important branch both in heteroatom and heterocyclic chemistry from synthetic, mechanistic, structural, and theoretical points of views . Their unique structure combined with high reactivity makes them useful ‘building blocks’ in organic synthesis . They serve as dienophiles, 1,3-dipolarophiles, and Michael acceptors . They undergo a wide variety of synthetically useful Diels-Alder reactions and occasionally undergo even [4+6] cycloadditions .

properties

IUPAC Name

thiophene 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O2S/c5-7(6)3-1-2-4-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHFSEWKWORSLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CS(=O)(=O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10181556
Record name Thiophene, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10181556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiophene, 1,1-dioxide

CAS RN

27092-46-2
Record name Thiophene, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27092-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiophene, 1,1-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027092462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiophene, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10181556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,320
Citations
J Nakayama, H Nagasawa, Y Sugihara… - Journal of the American …, 1997 - ACS Publications
Thiophene 1, 1-dioxides are synthetically and theoretically important compounds which act as 2π-or 4π-components in a range of cycloadditions. A recent exhaustive literature survey …
Number of citations: 71 pubs.acs.org
H Nagasawa, Y Sugihara, A Ishii… - Bulletin of the Chemical …, 1999 - journal.csj.jp
Oxidation of thiophene with dimethyldioxirane at −20 C and removal of the solvent and volatile materials below −40 C allowed the isolation of the parent thiophene 1,1-dioxide (1) as …
Number of citations: 38 www.journal.csj.jp
CH Tsai, DN Chirdon, AB Maurer, S Bernhard… - Organic …, 2013 - ACS Publications
A 2,5-bis(tributylstannyl)thiophene 1,1-dioxide was prepared from 2,5-bis(trimethylsilyl)thiophene 1,1-dioxide, bis(tributyltin) oxide, and tetrabutylammonium fluoride (TBAF). The 2,5-bis(…
Number of citations: 34 pubs.acs.org
JP Walsh - 1970 - search.proquest.com
i University Microfilms, A XEROXCompany, Ann Arbor, Michigan Page 1 I 70-18,306 WALSH, John Paul, 19H2- THIOPHENE-1,1-DIOXIDES. The University of Texas at Austin, Ph.D., …
Number of citations: 0 search.proquest.com
J Nakayama - Bulletin of the Chemical Society of Japan, 2000 - journal.csj.jp
The first topic of the present article involves recent advances in the chemistry of thiophene 1-oxides. Next is the chemistry of the parent thiophene 1,1-dioxide, which is followed by that of …
Number of citations: 37 www.journal.csj.jp
R Villar, I Encio, M Migliaccio, MJ Gil… - Bioorganic & medicinal …, 2004 - Elsevier
In the search of new compounds with antineoplastic activity, we have analysed the effect of several structural modifications on the nucleus 6-benzo[b]thiophenesulphonamide 1,1-…
Number of citations: 123 www.sciencedirect.com
HE Faith, MP Kautsky, BE Abreu - The Journal of Organic …, 1962 - ACS Publications
In the present investigation a variety of com-pounds have been made which contain the tetra-hydrothiophene 1, 1-dioxide or sulfolane ring. This grouping has been incorporated into a …
Number of citations: 17 pubs.acs.org
W Zhang, T Ma, S Li, Y Yang, J Guo, W Yu… - European journal of …, 2017 - Elsevier
STAT3 is an attractive therapeutic target for cancer therapy. However, due to low potency or poor druggability, none of its inhibitors are clinically available. Herein, a series of …
Number of citations: 31 www.sciencedirect.com
MC Suh, B Jiang, TD Tilley - Angewandte Chemie, 2000 - Wiley Online Library
Enge Bandlücken und hohe Elektronenaffinitäten zeichnen konjugierte Oligomere aus, die Thiophen-1-oxid-und Thiophen-1, 1-dioxid-Einheiten enthalten und durch Zirconocen-…
Number of citations: 84 onlinelibrary.wiley.com
G Cai, W Yu, D Song, W Zhang, J Guo, J Zhu… - European journal of …, 2019 - Elsevier
STAT3 has been extensively studied as a potential antitumor target. Though studies on regulating STAT3 mainly focus on the inhibition of STAT3 phosphorylation at Tyr705 residue, the …
Number of citations: 46 www.sciencedirect.com

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